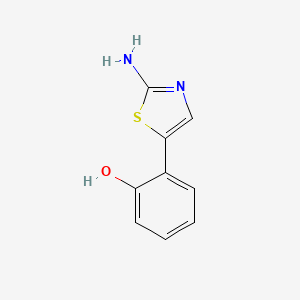
2-(2-Aminothiazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminothiazol-5-yl)phenol is a heterocyclic compound that contains both a thiazole ring and a phenol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-5-yl)phenol typically involves the reaction of 2-halo-1-(4-hydroxyphenyl)ethanone with thiourea. . The reaction conditions often include heating the reactants in an appropriate solvent, such as ethanol, to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminothiazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives
Aplicaciones Científicas De Investigación
2-(2-Aminothiazol-5-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications
Mecanismo De Acción
The mechanism of action of 2-(2-Aminothiazol-5-yl)phenol involves its interaction with various molecular targets. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation. The compound can also interact with microbial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog that lacks the phenol group.
2-(2-Aminothiazol-4-yl)phenol: A positional isomer with the amino group at a different position on the thiazole ring.
Uniqueness
2-(2-Aminothiazol-5-yl)phenol is unique due to the presence of both the phenol and thiazole groups, which contribute to its diverse biological activities. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H8N2OS |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-thiazol-5-yl)phenol |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-5-8(13-9)6-3-1-2-4-7(6)12/h1-5,12H,(H2,10,11) |
Clave InChI |
RUWPMASOGPFRAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN=C(S2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


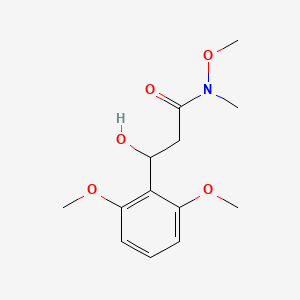
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)
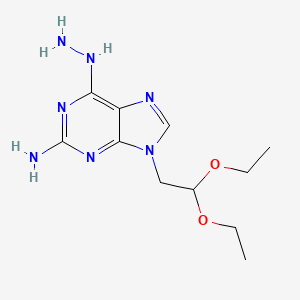

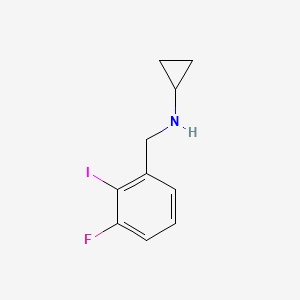
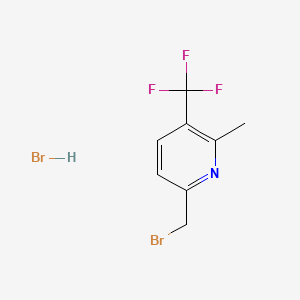
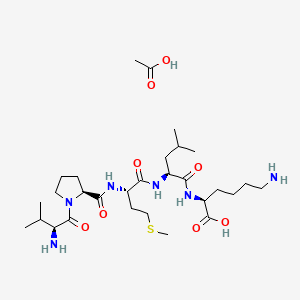
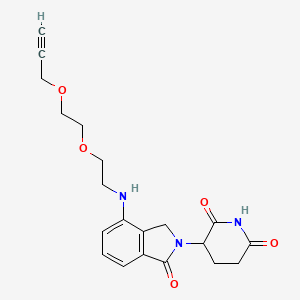
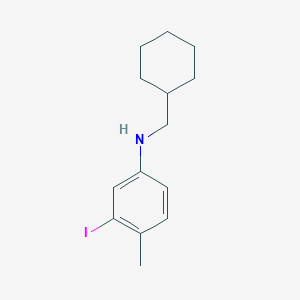
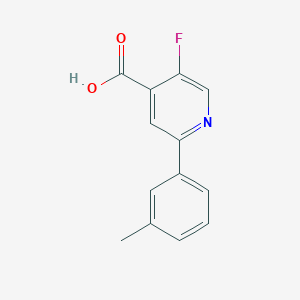

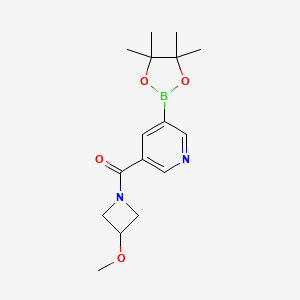

![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
